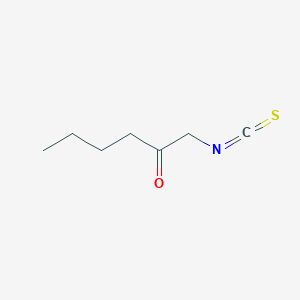

2-Oxohexyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxohexyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

2-Oxohexyl ITC has garnered attention for its ability to enhance the effectiveness of traditional chemotherapeutic agents. Research indicates that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Synergistic Effects with Chemotherapy

A significant application of 2-oxohexyl ITC is its combination with 5-fluorouracil (5-FU), a common chemotherapy drug. Studies have shown that this combination exhibits synergistic effects in colon cancer models. The interaction leads to enhanced cytotoxicity compared to either agent alone, primarily through the induction of apoptosis and cell cycle arrest .

- Case Study : In a study involving colon cancer cell lines, the combination treatment resulted in a significant reduction in cell viability, with a calculated combination index (CI) indicating synergy (CI < 1) at various concentrations .

Dietary Isothiocyanates and Health

Beyond direct anticancer applications, dietary isothiocyanates like 2-oxohexyl ITC contribute to overall health benefits through their chemopreventive properties.

Chemoprevention

Research suggests that isothiocyanates can reduce the risk of cancer development by modulating detoxification enzymes and antioxidant defenses. They enhance the body's ability to eliminate carcinogens and protect against oxidative stress .

Comparative Efficacy with Other Isothiocyanates

When comparing 2-oxohexyl ITC with other isothiocyanates, such as sulforaphane (SFN), studies indicate that while both compounds exhibit anticancer properties, 2-oxohexyl ITC may have superior efficacy in certain contexts.

| Compound | Mechanism of Action | Efficacy in Cancer Models |

|---|---|---|

| 2-Oxohexyl ITC | Induces apoptosis; cell cycle arrest | High (especially with 5-FU) |

| Sulforaphane | Induces phase II detoxification enzymes | Moderate |

Future Directions and Research Opportunities

The promising results from studies involving 2-oxohexyl ITC suggest several avenues for future research:

- Clinical Trials : More extensive clinical trials are needed to validate the efficacy and safety of 2-oxohexyl ITC in human subjects.

- Combination Therapies : Investigating other combinations with different chemotherapeutic agents could reveal broader applications.

- Mechanistic Studies : Further research into the molecular mechanisms will enhance understanding and potentially lead to more targeted therapies.

Análisis De Reacciones Químicas

1.1. Synthetic Pathways

2-Oxohexyl isothiocyanate is synthesized via two primary routes:

-

Route A : Reaction of 4-methylaminobutyl ketone with thiophosgene (CS₂) under basic conditions (K₂CO₃) to form the ITC moiety (C–NCS bond) .

-

Route B : Oxidation of 2-oxohexyl thiol intermediates using sodium persulfate (Na₂S₂O₈), avoiding thiophosgene for improved safety .

Table 1: Key Synthetic Parameters

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 77–81% | 60–75% |

| Reaction Time | 12–24 h | 3–6 h |

| Byproducts | Thiourea derivatives | Sulfoxide impurities |

2.1. Mercapturic Acid Pathway

This compound undergoes conjugation with glutathione (GSH) via glutathione S-transferase (GST), forming S-(N-alkylthiocarbamoyl)glutathione (ITC–GSH). Subsequent enzymatic hydrolysis by γ-glutamyl transferase (GT) and N-acetyltransferase (AT) produces mercapturic acids (N-acetylcysteine conjugates) .

Key Observations :

-

GSH Depletion : At 10 µM, OHITC reduces intracellular GSH by 70% in leukemia cells (CCRF-SB), enhancing reactive oxygen species (ROS) accumulation .

-

ROS Modulation : Doses ≤5 µM decrease H₂O₂ levels by 50%, while ≥10 µM increase ROS to 80% of baseline, triggering apoptosis .

3.1. Anticancer Activity

OHITC induces apoptosis via:

-

Cell Cycle Arrest : Blocks G₂/M phase at IC₅₀ = 2.5 µM in ME-18 melanoma cells .

-

HDAC Inhibition : Reduces histone deacetylase activity by 40% at 5 µM, promoting chromatin relaxation .

Table 2: Cytotoxicity Comparison (IC₅₀, µM)

| Cell Line | OHITC | Sulforaphane |

|---|---|---|

| L-1210 Leukemia | 1.8 | 3.2 |

| ME-18 Melanoma | 2.1 | 4.5 |

| CCRF-SB B-Leukemia | 1.5 | 2.9 |

3.2. Enzyme Modulation

-

Phase II Enzyme Induction : Upregulates NAD(P)H quinone oxidoreductase 1 (NQO1) by 3.5-fold in murine hepatoma cells .

-

CYP Inhibition : Suppresses CYP2E1 and CYP3A4 isoforms at IC₅₀ = 15 µM, altering xenobiotic metabolism .

4.1. Thiourea Formation

OHITC reacts with primary amines (e.g., methylamine) to form stable thioureas:

CH CO CH NCS RNH CH CO CH NHCSNHR

4.2. Oxidative Stability

-

Sulfoxide Formation : Oxidation with Oxone® yields sulfoxide derivatives (e.g., CH₃CO(CH₂)₄NS(O)C) at 55% yield, enhancing anti-inflammatory activity .

5.1. Combination with 5-Fluorouracil

Sequential treatment with OHITC (2.5 µM) and 5-fluorouracil (10 µM) reduces CCRF-SB cell viability by 98% via S-phase arrest (79% cells in S-phase) .

Environmental Degradation

OHITC hydrolyzes in aqueous media (pH 7.4, 37°C) with a half-life of 2.3 h, producing hexan-2-one and thiocyanate ions (SCN⁻) .

Propiedades

Fórmula molecular |

C7H11NOS |

|---|---|

Peso molecular |

157.24 g/mol |

Nombre IUPAC |

1-isothiocyanatohexan-2-one |

InChI |

InChI=1S/C7H11NOS/c1-2-3-4-7(9)5-8-6-10/h2-5H2,1H3 |

Clave InChI |

GAMOIYAHFLGUMB-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=O)CN=C=S |

Sinónimos |

2-oxohexyl isothiocyanate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.